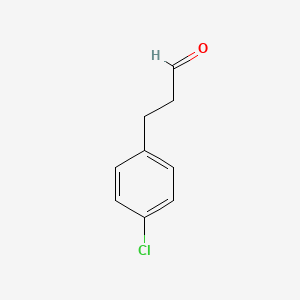

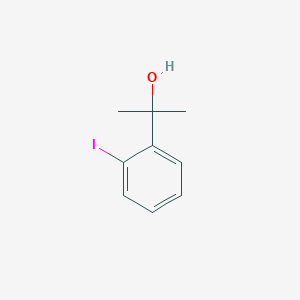

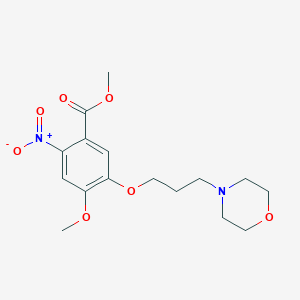

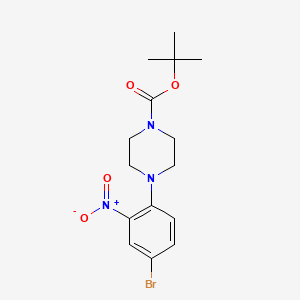

![molecular formula C10H10N2O2 B1313399 2,5-ジメチルイミダゾ[1,2-a]ピリジン-3-カルボン酸 CAS No. 81438-50-8](/img/structure/B1313399.png)

2,5-ジメチルイミダゾ[1,2-a]ピリジン-3-カルボン酸

説明

Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle recognized for its wide range of applications in medicinal chemistry . The 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of this class .

Molecular Structure Analysis

The molecular structure of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including direct functionalization, which is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be determined using various techniques. For example, its melting point can be determined experimentally, and its NMR spectra can provide information about its chemical structure .科学的研究の応用

抗マイコバクテリア活性

イミダゾ[1,2-a]ピリジンアナログは、結核(TB)の治療に有望な結果を示しています。例えば、特定の誘導体は、急性TBマウスモデルにおいて、細菌負荷の有意な減少を示しました。 これは、「2,5-ジメチルイミダゾ[1,2-a]ピリジン-3-カルボン酸」が、結核やその他のマイコバクテリア感染症に対する有効性を調査する可能性があることを示唆しています .

抗がん研究

イミダゾ[1,2-a]ピリジン骨格に基づく化合物が合成され、その抗がん活性が評価されています。 これらの化合物は、HeLaやMCF-7などのヒトがん細胞株に対して試験されており、「2,5-ジメチルイミダゾ[1,2-a]ピリジン-3-カルボン酸」は、抗がん剤への開発の可能性も秘めていることが示されています .

新規化合物の合成

イミダゾ[1,2-a]ピリジン誘導体は、潜在的な生物活性を持つ新規化合物の合成における中間体として使用されます。 これらの誘導体を含む多成分反応は、医薬品化学におけるさまざまな用途を持つ可能性のある新しい分子を生み出すことができます .

将来の方向性

作用機序

Target of Action

The primary target of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is Mycobacterium tuberculosis pantothenate synthetase (PS) . PS is an essential enzyme in the biosynthesis of pantothenate, a precursor of coenzyme A, in Mycobacterium tuberculosis. Inhibition of PS can lead to the disruption of several vital metabolic processes in the bacteria, making it a promising target for antituberculosis agents .

Mode of Action

2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid interacts with its target, PS, leading to the inhibition of the enzyme . This interaction disrupts the synthesis of pantothenate, thereby affecting the survival and proliferation of Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway by inhibiting the activity of PS . Pantothenate is a precursor of coenzyme A, which is essential for various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the inhibition of PS can have significant downstream effects on these metabolic pathways .

Result of Action

The inhibition of PS by 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid leads to a disruption in the biosynthesis of pantothenate . This disruption can result in the impairment of several vital metabolic processes in Mycobacterium tuberculosis, affecting the survival and proliferation of the bacteria .

生化学分析

Biochemical Properties

2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the cellular energy-dependent processes in bacterial cells, which is crucial for its antimicrobial activity . The compound’s interaction with enzymes involved in the peptidoglycan and arabinogalactan components of the bacterial cell wall highlights its potential as an antibacterial agent . Additionally, 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid exhibits significant cytotoxicity against certain cell lines, indicating its potential use in cancer therapy .

Cellular Effects

2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce cytotoxic effects in Chinese hamster ovary cells, which suggests its potential to disrupt cellular homeostasis . Furthermore, its impact on gene expression and cell signaling pathways can lead to apoptosis or programmed cell death, making it a candidate for anticancer research .

Molecular Mechanism

The molecular mechanism of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits enzymes involved in the synthesis of the bacterial cell wall, thereby exerting its antibacterial effects . Additionally, 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, which can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can lead to sustained cytotoxic effects, which are important considerations for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and pharmacodynamics . Additionally, its interaction with metabolic enzymes can influence its bioavailability and efficacy .

Transport and Distribution

The transport and distribution of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .

特性

IUPAC Name |

2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-4-3-5-8-11-7(2)9(10(13)14)12(6)8/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZWCPOVHFSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=C(N12)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512061 | |

| Record name | 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81438-50-8 | |

| Record name | 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81438-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

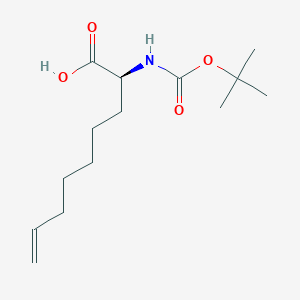

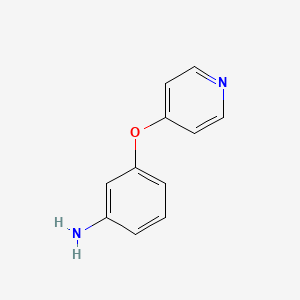

![3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole](/img/structure/B1313343.png)